What are the properties of 2-(Methylcarbamoyl)isonicotinic acid?
What are the properties of 2-(Methylcarbamoyl)isonicotinic acid?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known properties of 2-(Methylcarbamoyl)isonicotinic acid. Due to the limited availability of public domain experimental data for this specific compound, this document combines computed data from chemical databases with extrapolated information from analogous compounds, particularly isonicotinic acid and its derivatives. This guide is intended to serve as a foundational resource for research and development activities involving 2-(Methylcarbamoyl)isonicotinic acid, highlighting areas where further experimental validation is required.
Chemical and Physical Properties
2-(Methylcarbamoyl)isonicotinic acid, also known by its IUPAC name 2-(methylcarbamoyl)pyridine-4-carboxylic acid, is a derivative of isonicotinic acid.[1] Its chemical structure consists of a pyridine ring with a carboxylic acid group at the 4-position and a methylcarbamoyl group at the 2-position.
Quantitative Data
The following tables summarize the available quantitative data for 2-(Methylcarbamoyl)isonicotinic acid, primarily sourced from computational predictions.[1]
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| Exact Mass | 180.05349212 Da | PubChem[1] |
| Appearance | Not specified (likely a solid) | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 0.4 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
| Polar Surface Area | 79.3 Ų | PubChem[1][2] |
| Heavy Atom Count | 13 | PubChem[1][2] |
| Complexity | 217 | PubChem[1][2] |
Spectroscopic Data (Theoretical)
No experimental spectroscopic data for 2-(Methylcarbamoyl)isonicotinic acid has been found in the public domain. However, characteristic spectral features can be predicted based on its structure.
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¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-9.0 ppm). The methyl group protons would likely appear as a singlet or doublet (if coupled to the amide proton) in the upfield region (δ 2.5-3.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (δ 10-13 ppm), and the amide proton would also be a broad singlet (δ 7.5-8.5 ppm).
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¹³C NMR: The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals (δ 160-180 ppm). The pyridine ring carbons would appear in the aromatic region (δ 120-150 ppm), and the methyl carbon would be the most upfield signal (δ 20-30 ppm).
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IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (1700-1725 cm⁻¹), a C=O stretch from the amide (1630-1680 cm⁻¹), and N-H stretching from the amide (3100-3500 cm⁻¹).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 180. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and the methylcarbamoyl group (-58 amu).
Synthesis Methodology (Proposed)
Proposed Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of 2-(Methylcarbamoyl)isonicotinic acid.
Step 1: Formation of the Intermediate Anhydride Pyridine-2,4-dicarboxylic acid is reacted with a dehydrating agent, such as thionyl chloride, and gently heated. This would selectively form a cyclic anhydride between the two carboxylic acid groups.
Step 2: Amidation The resulting anhydride is then reacted with methylamine. The amine will preferentially attack one of the carbonyl groups of the anhydride, leading to the formation of the methylamide at the 2-position and regenerating the carboxylic acid at the 4-position.
Purification: The final product would likely be purified by recrystallization from a suitable solvent or by column chromatography.
Note: This proposed protocol requires experimental validation and optimization.
Biological Activity and Potential Applications
There is no specific information regarding the biological activity of 2-(Methylcarbamoyl)isonicotinic acid in the available literature. However, its parent molecule, isonicotinic acid, and its derivatives are known to have various biological activities. For instance, isoniazid (isonicotinic acid hydrazide) is a first-line medication in the treatment of tuberculosis.[3] Other derivatives of nicotinic and isonicotinic acids have been investigated for their antimycobacterial and antibacterial activities.[4][5][6]
Given its structure as an isonicotinic acid derivative, 2-(Methylcarbamoyl)isonicotinic acid could potentially be investigated for similar antimicrobial properties. The methylcarbamoyl group may influence its solubility, cell permeability, and interaction with biological targets compared to other isonicotinic acid derivatives.
Potential Signaling Pathway Interaction (Hypothetical)
Should 2-(Methylcarbamoyl)isonicotinic acid exhibit antimycobacterial activity similar to isoniazid, it might interfere with mycolic acid biosynthesis in Mycobacterium tuberculosis.
Caption: Hypothetical mechanism of action via mycolic acid synthesis inhibition.
Conclusion
2-(Methylcarbamoyl)isonicotinic acid is a compound for which there is a notable lack of publicly available experimental data. The information presented in this guide is largely based on computational predictions and analogies to related compounds. Further experimental work is necessary to determine its precise physical and chemical properties, develop a reliable synthetic protocol, and investigate its potential biological activities. This document serves as a starting point for researchers interested in exploring the properties and applications of this molecule.
References
- 1. 2-(Methylcarbamoyl)isonicotinic acid | C8H8N2O3 | CID 71685922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1279208-48-8|2-(methylcarbamoyl)isonicotinic acid|BLD Pharm [bldpharm.com]
- 3. Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
